3-Methoxythiophene

Übersicht

Beschreibung

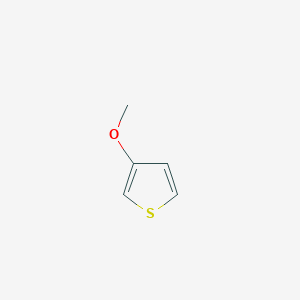

3-Methoxythiophene is a heterocyclic compound with the molecular formula C5H6OS. It is a derivative of thiophene, where a methoxy group (-OCH3) is attached to the third carbon of the thiophene ring. This compound is known for its unique electronic, optical, and redox properties, making it a valuable building block in various fields such as organic electronics, pharmaceuticals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methoxythiophene can be synthesized through several methods. One common method involves the reaction of 3-bromothiophene with sodium methoxide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxythiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert it to thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methoxythiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-methoxythiophene in various applications is primarily based on its ability to undergo polymerization and form conductive polymers. These polymers exhibit unique electronic properties due to the delocalization of electrons across the thiophene rings. In biological systems, its derivatives interact with specific molecular targets, such as enzymes or receptors, leading to their therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxythiophene

- 3,4-Dimethoxythiophene

- 3-Thiopheneacetic acid

- 3,4-Ethylenedioxythiophene (EDOT)

Comparison: 3-Methoxythiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its analogs. For instance, 3,4-ethylenedioxythiophene (EDOT) is another widely studied thiophene derivative known for its high conductivity and stability. this compound offers lower steric hindrance, making it suitable for the synthesis of high-quality electrochromic materials .

Biologische Aktivität

3-Methoxythiophene is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to the thiophene ring, which enhances its electron-donating ability. This structural feature is crucial for its biological activities. The molecular formula is , and its structure can be represented as follows:

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The antioxidant activity is often assessed using various assays, including DPPH radical scavenging and ABTS assays.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 72.5 | 68.2 |

| Hydrazone derivative | 78.9 | 74.1 |

| Ascorbic acid (control) | 85.0 | 82.0 |

The data indicates that while this compound shows good antioxidant activity, certain derivatives exhibit enhanced effects, suggesting potential for further modification to improve efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Studies indicate that compounds containing the thiophene moiety can inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the effects of this compound on U-87 and MDA-MB-231 cell lines, it was found that:

- U-87 Cell Line : Treatment with 100 µM concentration resulted in approximately 60% reduction in cell viability after 48 hours.

- MDA-MB-231 Cell Line : A lower efficacy was observed with only 30% reduction in viability at the same concentration.

These results highlight the compound's potential as an anticancer agent, particularly against glioblastoma cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | >100 µg/mL |

The MIC values indicate that while effective against certain strains, its activity may vary significantly across different bacteria .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Antioxidant Mechanism : The methoxy group enhances electron donation, allowing the compound to effectively scavenge free radicals.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

- Antimicrobial Mechanism : Its ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

Eigenschaften

IUPAC Name |

3-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSKGCVUDQRZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96299-24-0 | |

| Record name | Thiophene, 3-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96299-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40170014 | |

| Record name | Thiophene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-92-1 | |

| Record name | 3-Methoxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxy-thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methoxythiophene?

A1: this compound has a molecular formula of C5H6OS and a molecular weight of 114.18 g/mol.

Q2: How is this compound typically synthesized?

A2: A common synthesis route involves reacting 3-Bromothiophene with Sodium methoxide, using Cuprous bromide as a catalyst and N-Methylpyrrolidone (NMP) as a solvent. [, , ] This method has been reported to yield this compound with yields exceeding 80%. [] Other synthetic approaches utilize anhydrous Sodium bisulfate or anhydrous Potassium bisulfate as catalysts. [, ]

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Common characterization techniques include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (NMR), and Mass Spectrometry (MS). [, , ] These techniques help confirm the structure and purity of the synthesized compound.

Q4: What unique optical property does this compound exhibit in certain film forms?

A4: this compound, when doped with Perchlorate and cast into films, exhibits a distinctive gold-like luster. [, ] This property stems from the formation of highly regular and compact edge-on lamellar crystallites, not from structural color or high-density free electrons. [, ]

Q5: How does the choice of solvent affect the film-forming properties of this compound?

A5: The solvent significantly influences the self-assembly and optical properties of this compound films. For instance, using Nitromethane as a solvent leads to the formation of π-dimers and π-stacks, which contribute to enhanced specular reflectance and crystallinity compared to films prepared from Acetonitrile solutions. []

Q6: Can this compound be incorporated into polymer matrices to achieve specific properties?

A6: Yes, this compound has been incorporated into Polyester matrix films. The oligomer forms edge-on lamellar crystallites within the matrix, contributing to a gold tone in the resulting material. []

Q7: Are there water-soluble forms of this compound available?

A7: Yes, Chloride-doped oligo(this compound) dyes exhibit water solubility. These dyes form regular and compact edge-on lamella crystallites, leading to highly lustrous gold- and bronze-like hues upon curing. Furthermore, the films become water-insoluble upon dehydration, enhancing their suitability for industrial applications. []

Q8: What is the electrochemical behavior of this compound?

A8: this compound can be electrochemically polymerized. [, , , ] The electrochemical properties of the resulting polymer, poly(this compound), are influenced by factors like supporting electrolyte, polymerization conditions, and the presence of other monomers. [, , ]

Q9: Can poly(this compound) be used to improve the electrochemical performance of other materials?

A9: Yes, poly(this compound) has been shown to enhance the electrochemical performance of 2,5-Dimercapto-1,3,4-Thiadiazole (DMcT). [] This improvement is attributed to the formation of electron-donor-acceptor adducts between the two compounds.

Q10: What are the potential applications of poly(this compound) in electrochemical devices?

A10: Poly(this compound) shows promise in electrochemical capacitors. Composites of poly(this compound) with Activated Carbon Fiber demonstrate enhanced pseudo-capacitance compared to bare Activated Carbon Fiber. []

Q11: How does the reactivity of this compound compare to other substituted thiophenes?

A11: this compound exhibits a distinct reactivity profile. Studies comparing its reactivity with other substituted thiophenes in reactions such as oxidative addition to Platinum(0), Palladium(0), and Nickel(0) complexes reveal the influence of the methoxy group on selectivity and reaction pathways. [, ]

Q12: Does this compound undergo specific reactions that highlight its chemical properties?

A12: Yes, this compound participates in unique reactions. For instance, under acidic conditions, this compound-2-methanol undergoes condensation reactions, leading to the formation of bis(3-methoxy-2-thienyl)methane and other products. []

Q13: Can this compound be used as a building block in organic synthesis?

A13: Yes, this compound serves as a versatile building block in organic synthesis. For example, it can be employed in the synthesis of tetraarylthiophenes through sequential C–H arylation reactions. [, ] These tetraarylthiophenes can be further transformed into complex structures like octaarylnaphthalenes and octaarylanthracenes. []

Q14: Does this compound display any unusual thermal behavior?

A14: Yes, 2-Bromo-3-methoxythiophene has been observed to undergo spontaneous combustion. Theoretical studies using Density Functional Theory (DFT) calculations suggest that this phenomenon is linked to the dimerization and trimerization reactions of the molecule, facilitated by the easy elongation of the carbon-bromine bond. []

Q15: What are the potential applications of this compound and its derivatives?

A15: this compound and its derivatives hold promise in various fields, including:

- Metal-effect coatings and printings: Water-soluble oligo(this compound) dyes offer an alternative to traditional metal-based pigments, enabling the creation of highly lustrous, environmentally friendly coatings. []

- Organic electronics: The controlled orientation and self-assembly of this compound derivatives in films make them attractive for organic electronic devices. []

- Electrochemical sensors: Hybrid composites incorporating poly(this compound) and Metal-Organic Frameworks (MOFs) demonstrate potential in electrochemical sensing applications, as exemplified by the detection of 4-Nitrobenzaldehyde. []

- Controlled release systems: Polymerized this compound shows potential for controlled release applications, as demonstrated by its use in the controlled release of the neurotransmitter Glutamate. []

Q16: What are some future research directions for this compound?

A16: Future research on this compound could explore:

- Optimizing the synthesis of this compound oligomers and polymers with controlled molecular weight and regioregularity for improved performance in electronic and optical applications. [, ]

- Developing new synthetic methodologies to access a broader range of this compound derivatives with tailored properties. [, ]

- Investigating the biocompatibility and biodegradability of this compound-based materials for potential biomedical applications. []

- Exploring the use of computational chemistry and modeling to predict the properties and reactivity of new this compound derivatives, guiding the design of materials with enhanced performance. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.